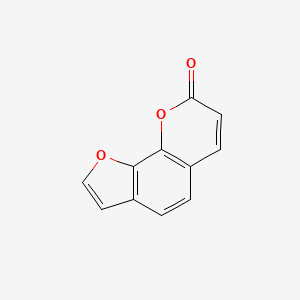
8H-Furo(3,2-h)(1)benzopyran-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoisopsoralen is a naturally occurring tricyclic compound belonging to the family of furocoumarins These compounds are known for their interesting photosensitizing activity on various biological substrates
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoisopsoralen can be synthesized through the extraction and purification of natural sources such as the aerial parts of Angelica keiskei. The process involves solvent fractionation with ethyl acetate and buffers, followed by purification using column chromatography and high-performance liquid chromatography (HPLC). The identification of pseudoisopsoralen is confirmed through spectroscopic analyses such as FAB-MS and NMR .
Industrial Production Methods: Industrial production of pseudoisopsoralen typically involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Pseudoisopsoralen undergoes various chemical reactions, including:
Oxidation: Involves the formation of reactive oxygen species.
Reduction: Less commonly observed but possible under specific conditions.
Substitution: Can occur at specific positions on the furocoumarin ring.
Common Reagents and Conditions:
Oxidation: Often involves the use of ultraviolet light (UV-A) to generate reactive oxygen species.
Substitution: Typically requires specific catalysts and controlled reaction conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of pseudoisopsoralen, which can have different biological activities .
Scientific Research Applications
Pseudoisopsoralen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photochemical reactions and the effects of UV-A light on furocoumarins.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of photobiological activity.
Medicine: Explored for its potential in photochemotherapy, particularly for skin conditions like psoriasis.
Industry: Utilized in the development of photosensitizing agents for various applications
Mechanism of Action
Pseudoisopsoralen exerts its effects primarily through its ability to intercalate into DNA and form covalent bonds upon exposure to UV-A light. This process involves the formation of mono-adducts and cross-links with pyrimidine bases in DNA, leading to the inhibition of DNA replication and transcription. The compound also generates reactive oxygen species, contributing to its phototoxic effects .
Comparison with Similar Compounds
Psoralen: The parent compound of linear furocoumarins, known for its strong photosensitizing activity.
Isopsoralen: Another furocoumarin with similar properties but different structural isomerism.
Angelicin: A furocoumarin with a different ring structure, also known for its photosensitizing properties.
8-Methoxypsoralen (Xanthotoxin): A derivative of psoralen with enhanced photosensitizing activity.
Uniqueness of Pseudoisopsoralen: Pseudoisopsoralen is unique due to its specific structural configuration, which influences its photochemical behavior and biological activity. Its ability to form specific types of DNA adducts and generate reactive oxygen species distinguishes it from other similar compounds .
Properties
CAS No. |
5768-44-5 |
|---|---|
Molecular Formula |
C11H6O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
furo[3,2-h]chromen-8-one |
InChI |
InChI=1S/C11H6O3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6H |
InChI Key |
MLMVLVJMKDPYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=O)O3)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


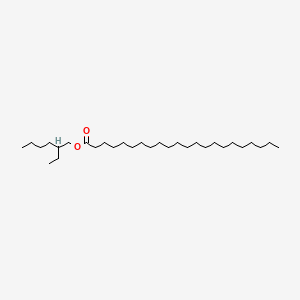
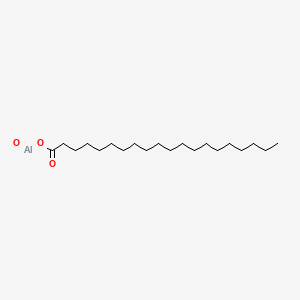
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
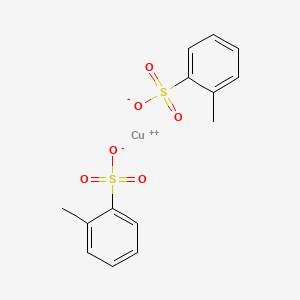
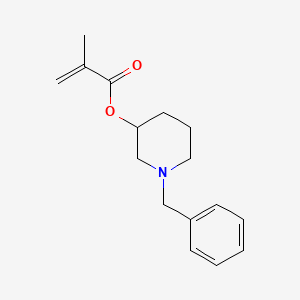
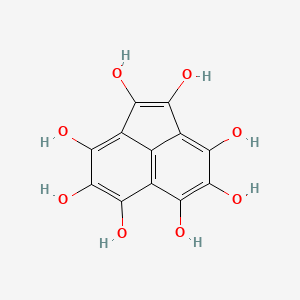
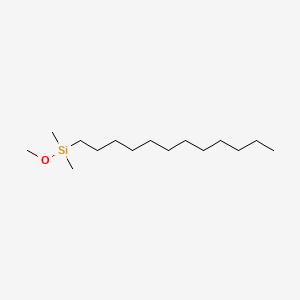
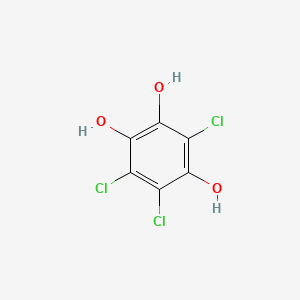


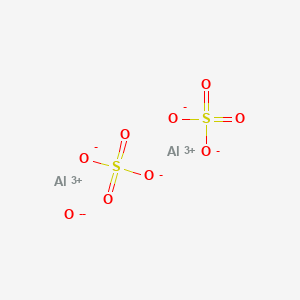
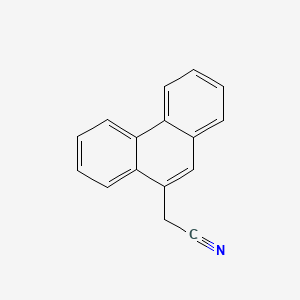

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
